Cas no 256386-88-6 (Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)

Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride
- Glycine thiobenzyl ester hydrochloride
- MFCD30187613
- H-Gly-SBzl*HCl
- S-benzyl 2-aminoethanethioate;hydrochloride
- 256386-88-6
-
- インチ: InChI=1S/C9H11NOS.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
- InChIKey: VTGNWQQRQIMFQW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 217.0328129Da
- どういたいしつりょう: 217.0328129Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.4Ų
Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525985-1g |
H-Gly-SBzl*HCl; . |
256386-88-6 | 1g |
€1110.00 | 2024-08-02 |
Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride 関連文献
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Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochlorideに関する追加情報
Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride (CAS No. 256386-88-6): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride, identified by its CAS number 256386-88-6, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, belonging to the class of thioethers and esters, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical studies. The hydrochloride salt form enhances its solubility, making it a valuable candidate for various experimental and therapeutic contexts.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of sulfur-containing compounds due to their diverse biological activities. The presence of both amino and ester functional groups in Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride contributes to its versatility, enabling it to interact with multiple biological targets. This dual functionality has been exploited in the design of novel inhibitors and modulators for therapeutic purposes.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are pivotal in numerous biochemical pathways, and small molecules that can selectively interact with them hold promise for developing targeted therapies. Research indicates that the phenylmethyl (benzyl) moiety in this compound can serve as a scaffold for designing molecules that disrupt or enhance specific enzymatic processes. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are overactive in various diseases such as cancer.
The hydrochloride form of Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride is particularly noteworthy due to its improved pharmacokinetic properties. Hydrochloride salts are commonly used in pharmaceuticals because they enhance stability and solubility, facilitating better absorption and distribution within the body. This makes the compound an attractive candidate for oral administration and systemic delivery.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride with biological targets with high accuracy. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes, potentially blocking their activity or altering their function. Such insights are crucial for designing next-generation drugs that are more effective and have fewer side effects.
The compound's potential extends beyond enzymatic inhibition. It has been explored as a precursor in the synthesis of more complex molecules with enhanced biological activities. For example, researchers have investigated its use in generating sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties. The versatility of Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride lies in its ability to serve as a building block for diverse chemical modifications.
In clinical research, the compound is being evaluated for its therapeutic potential in various conditions. Its ability to interact with multiple biological pathways makes it a promising candidate for multifaceted therapeutic applications. Early-stage studies have shown encouraging results in models of inflammation and neurodegeneration, suggesting that further investigation could lead to novel treatments for these conditions.
The synthesis of Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride is another area of active research. Chemists have developed efficient synthetic routes that optimize yield and purity while minimizing environmental impact. These methods often involve multi-step organic transformations that highlight the compound's synthetic utility. The development of sustainable synthetic protocols is crucial for ensuring the long-term availability of such valuable compounds.
The role of this compound in drug discovery is further underscored by its integration into high-throughput screening (HTS) platforms. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with the most promising activity profiles. The inclusion of Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride in these screens has led to several interesting leads that are now being pursued further.
In conclusion, Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride (CAS No. 256386-88-6) is a multifaceted compound with significant potential in chemical and pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for drug development and biochemical studies. As research continues to uncover new applications and synthetic methods for this compound, its importance in advancing therapeutic strategies is likely to grow even further.
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